5-(3-Thienyl)-2-thiophenecarbaldehyde
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Overview
Description
5-(3-Thienyl)-2-thiophenecarbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through a carbonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and stability.
Mechanism of Action
Target of Action
“5-(3-Thienyl)-2-thiophenecarbaldehyde” belongs to the class of organic compounds known as thiophenes . Thiophene derivatives are known to interact with a variety of biological targets, depending on their specific structures .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For instance, some thiophene derivatives are known to inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiophene derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Some thiophene derivatives are known to have anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been reported to exhibit anticancer , anti-inflammatory , and antimicrobial properties, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the common methods for synthesizing thiophene derivatives is the Paal-Knorr synthesis.
Gewald Reaction: Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones under basic conditions.
Metal-Catalyzed Cyclization: Recent advancements include metal-catalyzed cyclization reactions using palladium or copper catalysts to form thiophene rings from alkynes and sulfur sources.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: Thiophene-based drugs, such as suprofen and articaine, are used for their anti-inflammatory and anesthetic properties .
Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Bithiophene: A compound with two thiophene rings connected directly.
Uniqueness: 5-(3-Thienyl)-2-thiophenecarbaldehyde is unique due to the presence of an aldehyde group, which allows for further functionalization and diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
5-thiophen-3-ylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYARULRKBGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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